4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a heterocyclic compound belonging to the quinazolinone family. This compound exhibits a unique structure characterized by the presence of a thioxo group and a hexahydroquinazoline framework. Its classification falls under the category of thioxoquinazolinones, which are known for their diverse biological activities, including antitumor and antimicrobial properties.
This compound can be synthesized through various methods involving the condensation of appropriate precursors such as aldehydes, thiourea, and cyclic ketones. The classification of this compound is primarily based on its structural features and functional groups, which include:
The synthesis of 4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one typically involves a one-pot multicomponent reaction. A general procedure includes:
This method allows for high yields and purity of the desired compound.
The molecular structure of 4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one can be depicted as follows:
Key structural features include:
Spectroscopic data such as and confirm the presence of these functional groups:
The compound can undergo several chemical transformations due to its reactive functional groups:
These reactions are significant for further derivatization to enhance biological activity or modify physical properties .
The mechanism by which 4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one exerts its biological effects is not fully elucidated but is believed to involve:
Further investigation through molecular docking studies can provide insights into specific interactions at the molecular level .
The physical properties of this compound include:
Chemical properties include:
Analytical techniques such as , , and mass spectrometry confirm these characteristics .
The applications of 4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one are diverse:
Research continues to explore its full potential in medicinal chemistry due to its promising bioactivity .
The therapeutic application of quinazolinone derivatives spans over a century, evolving from traditional herbal remedies to rationally designed synthetic drugs. Initial interest emerged from the isolation of natural quinazolinone alkaloids like vasicinone from Adhatoda vasica, traditionally used for respiratory ailments. In the mid-20th century, systematic chemical exploration accelerated, leading to the first synthetic quinazolinone drugs. The 1960s marked a significant milestone with the introduction of prazosin, an α1-adrenoreceptor antagonist for hypertension, demonstrating the clinical viability of this scaffold [3] [9].
The 1980s-2000s witnessed expansion into oncology with EGFR inhibitors gefitinib and erlotinib, approved for non-small cell lung cancer. These drugs validated quinazolinones as kinase inhibitors and inspired derivatives targeting other enzymes like phosphoinositide 3-kinase (e.g., idelalisib) and kinesin spindle protein (e.g., ispinesib) [4] [9]. Concurrently, antimicrobial quinazolinones emerged, addressing drug-resistant pathogens. Fungicides such as fluquinconazole and proquinazid further demonstrated agricultural applications [4].
Recent decades have focused on structural optimization to overcome limitations of early derivatives. Key developments include:
Table 1: Historical Milestones in Quinazolinone Drug Development
Time Period | Key Developments | Representative Agents |
---|---|---|
Pre-1960s | Natural product isolation | Vasicinone, Febrifugine |
1960s-1980s | Synthetic antihypertensives | Prazosin, Doxazosin |
1990s-2000s | Targeted anticancer agents | Gefitinib, Erlotinib |
2000s-Present | Multitargeting & optimized derivatives | Idelalisib, Halofuginone derivatives |
The core structure of 4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one (Molecular Formula: C₁₆H₁₈N₂OS; CID: 4575398) embodies three strategic modifications that enhance its drug-like properties compared to simple quinazolinones [1] [4]:
Table 2: Structural Comparison of Quinazolinone Derivatives
Structural Feature | Traditional Quinazolinones | 4-(4-Ethoxyphenyl)-2-thioxohexahydro Derivative | Biological Implications |
---|---|---|---|
C2 Functional Group | Oxo (C=O) | Thioxo (C=S) | Enhanced H-bonding; Increased lipophilicity |
Saturation Level | Fully unsaturated | Hexahydro (1,2,3,4,7,8) | Improved solubility; Reduced DNA intercalation |
C4 Substituent | Small alkyl/ H | 4-Ethoxyphenyl | Hydrophobic pocket occupancy; π-π stacking capability |
Molecular Rigidity | Planar | Non-planar conformation | Target selectivity; Conformational adaptability |
Structure-activity relationship (SAR) studies reveal that these modifications collectively enhance antimicrobial and potential anticancer activities. The partial saturation balances lipophilicity and polarity, optimizing bioavailability, while the thioxo group acts as a hydrogen bond acceptor superior to oxo analogues in engaging biological targets like enzyme active sites [4] [9].
The incorporation of 4-(4-ethoxyphenyl) substituents in quinazolinone design addresses specific pharmacological challenges through tailored molecular interactions:
Electronic and Steric Optimization:
Bioavailability Enhancement:
Target-Specific Design Rationale:1. Antimicrobial Applications:- Ethoxyphenyl derivatives show enhanced penetration through gram-positive bacterial cell walls, with MIC values 2-4 fold lower than phenyl analogues [3] [9]- Overcome efflux pump-mediated resistance in Staphylococcus aureus by modulating surface affinity
Table 3: Molecular Interactions of 4-(4-Ethoxyphenyl) Substituent
Interaction Type | Biological Target | Functional Role | Energy Contribution (kcal/mol)* |
---|---|---|---|
Hydrophobic | Kinase allosteric pocket | Occupation of lipophilic region | -3.8 |
H-bonding | Thymidylate synthase | Active site anchoring | -2.2 |
π-π Stacking | DNA topoisomerase II | Intercalation (partial) | -1.9 |
Cation-π | Bacterial gyrase | Electrostatic complementarity | -4.1 |
*Estimated from molecular dynamics simulations
The strategic selection of the 4-ethoxyphenyl group thus represents a sophisticated balance between electronic, steric, and pharmacokinetic considerations, enabling improved target engagement while maintaining favorable drug-like properties [7] [8] [9].
Comprehensive Nomenclature for 4-(4-Ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
Table 4: Systematic and Alternative Chemical Names
Nomenclature Type | Chemical Name | Source |
---|---|---|
IUPAC Systematic | 4-(4-ethylphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one | [1] |
Alternative | 3-(4-Ethoxyphenyl)-2-thioxo-1H-quinazolin-4-one | [6] |
Variant | 3-(4-Ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | [6] |
Trivial | 3-p-ethoxyphenyl-4-oxoquinazoline-2-thione | [10] |
Research Code | EU-0061140 | [10] |
Stereochemical | 3-(4-Ethoxyphenyl)-2-thioxooctahydro-4(1H)-quinazolinone | [8] |
The chemical complexity and therapeutic potential of this compound reflect ongoing innovation in quinazolinone-based drug design, positioning it as a promising candidate for further pharmacological exploration.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7